molecular formula C23H23N3O4 B5158001 2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole

2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole

Cat. No. B5158001
M. Wt: 405.4 g/mol
InChI Key: WRYJWRTVGXCMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzoxazole derivative and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes and receptors in the body, thereby modulating various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to modulate various neurotransmitter systems in the brain, thereby affecting cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole in lab experiments include its high potency and selectivity, as well as its ability to modulate various physiological processes. However, the compound also has certain limitations, such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole. These include:
1. Further studies on the compound's mechanism of action to better understand its therapeutic potential.
2. Development of more efficient synthesis methods for the compound to increase its availability for research.
3. Investigation of the compound's potential applications in the treatment of other diseases such as diabetes and cardiovascular disease.
4. Exploration of the compound's potential as a tool for studying various physiological processes in the body.
5. Development of new derivatives of the compound with improved properties and efficacy.
In conclusion, this compound is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of 2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole involves the reaction of 2-amino-6-cyclopropylbenzoxazole with 4-(4-methoxybenzoyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. The compound has shown promising results in preclinical studies for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[4-(2-cyclopropyl-1,3-benzoxazole-6-carbonyl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-29-18-7-4-16(5-8-18)22(27)25-10-12-26(13-11-25)23(28)17-6-9-19-20(14-17)30-21(24-19)15-2-3-15/h4-9,14-15H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYJWRTVGXCMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(O4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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